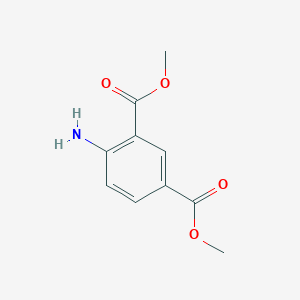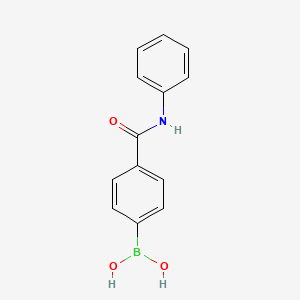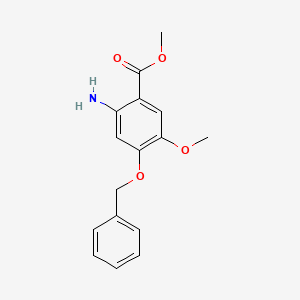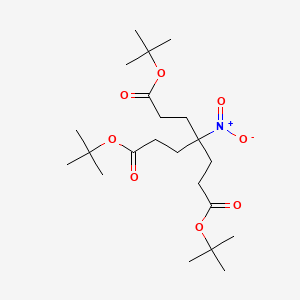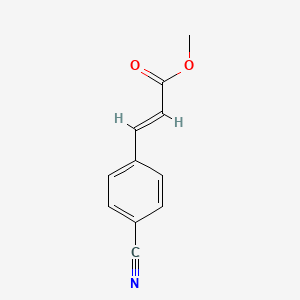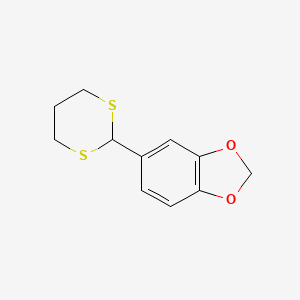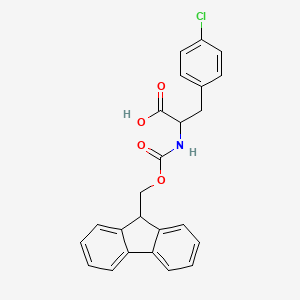
3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid
Übersicht
Beschreibung
3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid (MFCA) is an organic compound that is used in scientific research, specifically in the biochemical and physiological fields. It is a derivative of propionic acid, and is synthesized from 4-chlorophenyl and 9H-fluoren-9-ylmethoxycarbonylamino. MFCA has several applications in the field of science, and is known for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Researchers have developed convenient synthesis methods for compounds related to "3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid", emphasizing the importance of these compounds in chemical synthesis. For instance, a method was reported for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing high yield from 3‐bromopyruvic acid, highlighting the compound's role in facilitating synthetic pathways (K. Le & R. Goodnow, 2004).
Material Science Applications
In the field of material science, the derivatization of fluorenylmethoxycarbonyl amino acids has been explored for enhancing the properties of materials. A notable example is the development of fluorescent dyes containing the fluorene backbone, which exhibits bright fluorescence in solution and potential applications in sensing and imaging due to their photo-physical properties (Anna Wrona-Piotrowicz, A. Makal, & J. Zakrzewski, 2022).
Biochemical Research
In biochemical research, compounds related to "3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid" have been utilized as photocatalysts and in the synthesis of peptides. For instance, 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) were described as new photocatalysts for the decarboxylative arylation of α-amino acids, demonstrating the compound's potential in facilitating bioorganic transformations under mild conditions (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).
Chemical Characterization and Utility
The chemical characterization and utility of fluorenylmethoxycarbonyl-protected amino acids have been extensively studied, with applications ranging from the development of novel hydrogelators to biomaterials. A comprehensive summary of noncovalent interactions in crystal structures of Fmoc-amino acids emphasized their importance in understanding the structural and supramolecular features critical for designing effective biomaterials (J. Bojarska et al., 2020).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPNKLNINBUUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402066 | |
| Record name | 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid | |
CAS RN |
250740-51-3 | |
| Record name | 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



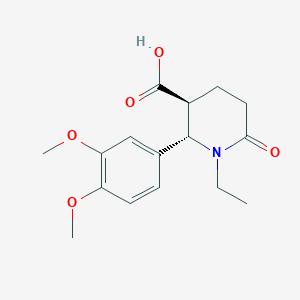
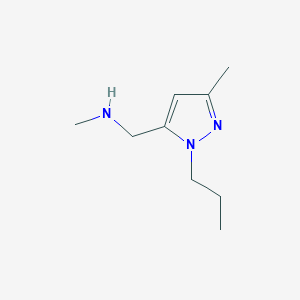
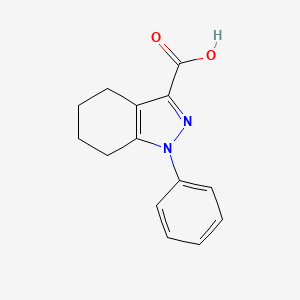
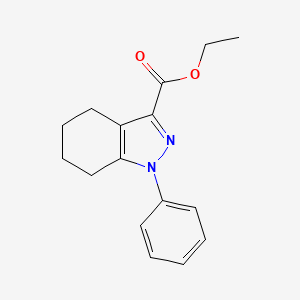
![1-{2-[(2-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1365578.png)
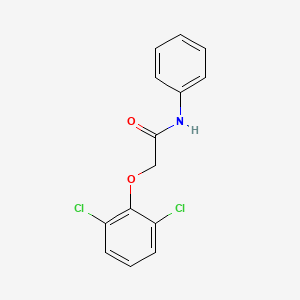
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-YL]phenol](/img/structure/B1365585.png)
